molecular formula C17H18N4O5S B2468861 Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351655-52-1

Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2468861
CAS No.: 1351655-52-1
M. Wt: 390.41
InChI Key: AHPQSBDTUPYHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a structurally complex molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core fused with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group via a carbamoyl linkage and an ethyl carbamate moiety at position 2. The benzo[d][1,3]dioxol-5-yl group may enhance lipophilicity and receptor binding affinity, while the ethyl carbamate could influence metabolic stability and bioavailability.

Properties

IUPAC Name

ethyl N-[5-(1,3-benzodioxol-5-ylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-2-24-17(23)20-15-19-11-5-6-21(8-14(11)27-15)16(22)18-10-3-4-12-13(7-10)26-9-25-12/h3-4,7H,2,5-6,8-9H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPQSBDTUPYHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step reactions starting from easily available precursors:

  • Formation of the thiazolopyridine core: : This usually involves cyclization reactions between a pyridine derivative and a thiazole precursor under acidic conditions.

  • Attachment of the benzo[d][1,3]dioxole moiety: : This step often requires a nucleophilic substitution reaction facilitated by appropriate catalysts.

  • Carbamoylation: : The final step involves carbamoylation to introduce the ethyl carbamate group, commonly using reagents like ethyl chloroformate.

Industrial Production Methods

On an industrial scale, this compound is synthesized using automated systems to ensure precision and scalability. The key is to maintain stringent control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions:

  • Oxidation: : Involves agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

  • Reduction: : Employing reagents such as lithium aluminum hydride can yield reduced forms.

  • Substitution: : Common reagents include halogens and acids which replace certain functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, under acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogens like chlorine or bromine in the presence of Lewis acids.

Major Products

  • Oxidation: : Oxidized this compound.

  • Reduction: : Reduced thiazolopyridine carbamates.

  • Substitution: : Halogen-substituted analogs.

Scientific Research Applications

Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has diverse applications:

  • Chemistry: : Used as an intermediate in organic synthesis for the preparation of complex molecules.

  • Biology: : Employed in studying enzyme interactions and protein binding due to its unique structure.

  • Medicine: : Investigated for its potential in developing pharmaceutical drugs with specific action mechanisms, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the creation of specialty polymers and materials with enhanced properties.

Mechanism of Action

The compound’s mechanism of action generally involves:

  • Molecular Targets: : Primarily interacts with enzymes and receptors in biological systems, altering their activity.

  • Pathways Involved: : Modulates signaling pathways and biochemical processes, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues in GABAergic and Anticonvulsant Therapeutics

The tetrahydrothiazolo[5,4-c]pyridine core shares structural homology with GABA-mimetic compounds like 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-ol (THIP), a potent anticonvulsant with an ED50 of 1.3 mg/kg in gerbil seizure models . While THIP lacks the carbamate and methylenedioxyphenyl substituents, its isoxazole ring and bicyclic system highlight the importance of heterocyclic rigidity in crossing the blood-brain barrier. In contrast, the target compound’s ethyl carbamate may prolong half-life compared to THIP’s hydroxyl group, which is prone to rapid glucuronidation.

Key Structural Differences:

Compound Core Structure Substituents Bioactivity
Target Compound Thiazolo[5,4-c]pyridine Ethyl carbamate; benzo[d][1,3]dioxol-5-ylcarbamoyl Hypothesized GABA modulation
THIP Isoxazolo[5,4-c]pyridine Hydroxyl group at position 3 ED50 = 1.3 mg/kg (anticonvulsant)
Nipecotic Acid Ethyl Ester Piperidine Ethyl ester at nipecotic acid position GABA transport inhibition; antinociceptive

Carbamate-Containing Analogues

The ethyl carbamate group in the target compound is structurally analogous to nipecotic acid ethyl ester, a GABA reuptake inhibitor. Nipecotic acid ethyl ester demonstrates antinociceptive effects in mice, reversed by atropine, suggesting cholinergic pathway involvement .

Comparison of Carbamate Derivatives:

Compound Core Structure Key Functional Groups Mechanism of Action
Target Compound Thiazolo-pyridine Ethyl carbamate; methylenedioxyphenyl Hypothesized GABA/cholinergic modulation
Nipecotic Acid Ethyl Ester Piperidine Ethyl ester GABA transport inhibition
Thiazol-5-ylmethyl Carbamates Thiazole Varied substituents (e.g., t-BOC, hydroxy) Protease inhibition (hypothesized)

Substituent Effects on Bioactivity

The benzo[d][1,3]dioxol-5-ylcarbamoyl group in the target compound is structurally distinct from substituents in ’s carbamate derivatives (e.g., nitro, chloro, or methoxy phenyl groups). The methylenedioxyphenyl group in the target compound may similarly enhance binding to aromatic receptor pockets while reducing oxidative metabolism.

Pharmacological and Physicochemical Data

Anticonvulsant and Antinociceptive Potency

Compound Model System ED50 or Effective Dose Mechanism Reference
THIP Gerbil seizure model 1.3 mg/kg (i.p.) GABAA receptor agonist
Gamma-Vinyl GABA Mouse hot-plate test Significant antinociception GABA transaminase inhibition
Target Compound (Hypothesized) N/A Potentially lower ED50 vs. THIP GABA/cholinergic interaction

Physicochemical Properties

However, ’s derivatives (e.g., 4f) exhibit melting points of 206–208°C and distinct <sup>1</sup>H/<sup>13</sup>C NMR profiles, suggesting that the target compound may similarly display high thermal stability and diagnostic NMR signals .

Biological Activity

Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a synthetic organic compound that has attracted significant attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound features a unique combination of a benzo[d][1,3]dioxole moiety and a tetrahydrothiazolo-pyridine framework, which may contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C17H18N2O5SC_{17}H_{18}N_2O_5S, and it possesses a molecular weight of approximately 366.40 g/mol. The structural characteristics include:

  • Benzo[d][1,3]dioxole moiety : Known for its potential in various biological applications.
  • Tetrahydrothiazolo[5,4-c]pyridine : A heterocyclic structure that may enhance biological activity through interaction with specific molecular targets.

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors in the body. The carbamate functional group can form covalent bonds with active site residues of enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the compound's structural elements allow for π-π stacking interactions and hydrogen bonding with biological macromolecules, enhancing its efficacy.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound:

  • Anticancer Activity : Preliminary investigations have shown that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against HCT-116 and MCF-7 cell lines, indicating significant anticancer potential .
  • Antimicrobial Properties : Compounds featuring thiazole and pyridine rings have been reported to possess antimicrobial activity. This compound may similarly exhibit such properties due to its heterocyclic components.
  • Neuroprotective Effects : The interaction of similar compounds with central nervous system receptors suggests potential neuroprotective effects. The ability to modulate neurotransmitter systems could be an area for further exploration.

Case Studies

A case study examining the effects of similar compounds on cancer cell lines highlighted their potential as therapeutic agents. For example:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One derivative exhibited an IC50 value of 16.19 μM against HCT-116 cells . This suggests that modifications in the structure can significantly impact biological activity.

Comparative Analysis

To better understand the unique properties of this compound compared to other compounds with similar moieties, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamateBenzofuran coreAnticancer activity
Ethyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4-methylthiopheneThiazole ringAntimicrobial properties
Ethyl (5-(benzo[d][1,3]dioxol-5-yl)thiazole)Thiazole coreNeuroprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.